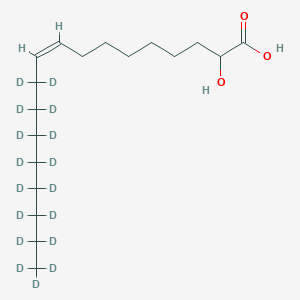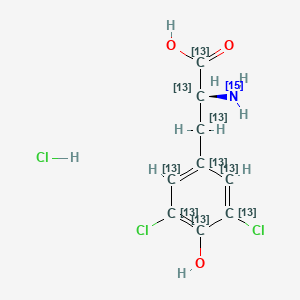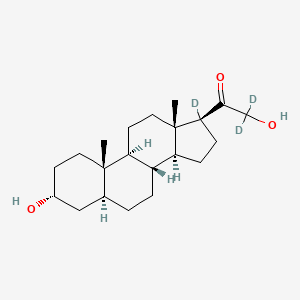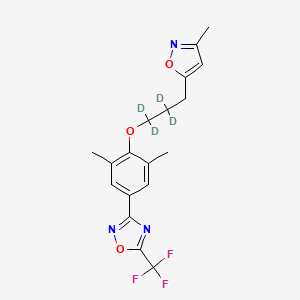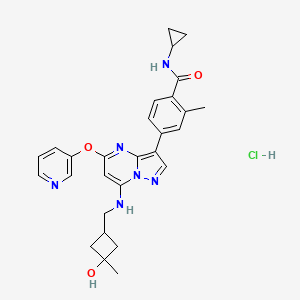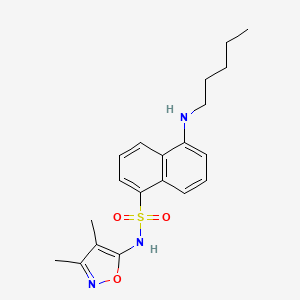
ETA antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETA antagonist 1 is a compound that targets the endothelin type A receptor, a specific receptor in the body that plays a crucial role in regulating vascular tone and blood pressure. Endothelin type A receptor antagonists have garnered significant attention in the medical field for their potential in treating various cardiovascular and renal conditions .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of imidazole series compounds, which are evaluated for their binding modes and structural basis of inhibitory activity . The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of ETA antagonist 1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and dynamic mass redistribution assays are employed to evaluate the pharmacological parameters of the compound .
化学反应分析
Types of Reactions
ETA antagonist 1 undergoes various types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学研究应用
ETA antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding modes and inhibitory activity of endothelin type A receptor antagonists.
Biology: Investigated for its role in regulating vascular tone and blood pressure.
Medicine: Used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions.
Industry: Employed in high-throughput screening assays to evaluate pharmacological parameters.
作用机制
ETA antagonist 1 works by blocking the binding of endothelin-1 to the endothelin type A receptor, thereby preventing the cascade of events that lead to vasoconstriction . This results in vasodilation, or the widening of blood vessels, which helps to lower blood pressure and improve blood flow. Additionally, this compound may have anti-proliferative and anti-inflammatory effects on vascular smooth muscle cells .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Bosentan: A pyrimidine sulfonamide with a relative selectivity for endothelin receptors.
Ambrisentan: A propanoic acid derivative with high selectivity for endothelin type A receptors.
Atrasentan: A carboxylic acid derivative with high affinity for endothelin type A receptors.
Uniqueness
ETA antagonist 1 is unique in its specific binding affinity and inhibitory activity towards the endothelin type A receptor. Its ability to selectively block this receptor makes it a valuable tool in the treatment of various cardiovascular and renal conditions .
属性
分子式 |
C20H25N3O3S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-(pentylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H25N3O3S/c1-4-5-6-13-21-18-11-7-10-17-16(18)9-8-12-19(17)27(24,25)23-20-14(2)15(3)22-26-20/h7-12,21,23H,4-6,13H2,1-3H3 |
InChI 键 |
FGLMWLPVEOAXOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=C(C(=NO3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
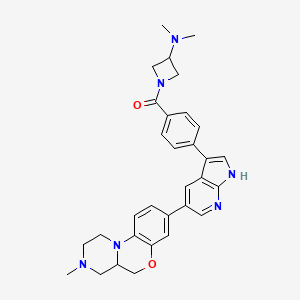
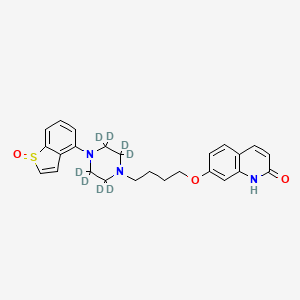
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
